2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a complex organic compound classified under the benzazepine family. These compounds are notable for their diverse pharmacological activities, making them significant in medicinal chemistry. This specific compound features a benzazepine core integrated with methoxy and oxo functional groups, as well as a pyrazole moiety linked via an acetamide group. The compound's molecular formula is , and it has a molecular weight of approximately 356.4 g/mol .
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves several multi-step organic reactions:
These steps require careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide |
| InChI | InChI=1S/C18H20N4O4/c1... |
| InChI Key | RDFARECWKFMHFT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
The structure consists of a central benzazepine framework with additional functional groups that enhance its chemical reactivity and potential biological activity .
The compound's chemical reactivity can be attributed to its functional groups, which allow for various reactions including:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves interactions with specific molecular targets:
These mechanisms suggest potential therapeutic applications in treating neurological disorders or other conditions influenced by these pathways.
While specific physical properties such as density, boiling point, and melting point are not widely documented for this compound, its chemical properties include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The absence of detailed physical property data indicates that further experimental studies may be required to fully characterize these aspects .
The unique structure and potential biological activity of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide suggest several applications in scientific research:
This compound exemplifies how structural complexity can lead to unique interactions within biological systems, opening avenues for novel therapeutic strategies .
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 33227-10-0